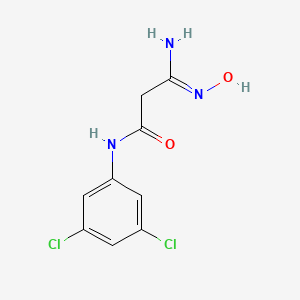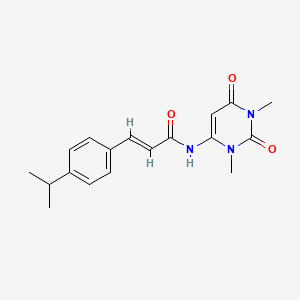![molecular formula C11H15ClN2O B5725123 4-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5725123.png)
4-chloro-N-[2-(dimethylamino)ethyl]benzamide
Overview
Description
4-chloro-N-[2-(dimethylamino)ethyl]benzamide, also known as CDEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of benzamides and has been synthesized using different methods, including the reaction of 4-chlorobenzoyl chloride with N,N-dimethylethanolamine.
Scientific Research Applications
Ultrasound Assisted Synthesis in Anti-Tubercular Applications
A series of novel derivatives, including 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, were synthesized using ultrasonication, a green chemistry tool. These compounds were evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis, with promising activity demonstrated. The synthesized compounds were non-cytotoxic against the human cancer cell line HeLa, suggesting their potential as lead compounds in anti-tubercular drug discovery (Nimbalkar et al., 2018).
Chemical Transformations and Anticandidal Activity
The lithiation of 2-(4-chloro-2-pyridyl)benzamide derivatives demonstrated specific chemical transformations, leading to the creation of compounds with potential anticandidal activity. This study highlights the chemical versatility of benzamide derivatives in synthesizing pharmacologically relevant compounds (Rebstock et al., 2004).
Development of Nonsteroidal Anti-inflammatory Drugs
The synthesis of four compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, coupled with 3- or 4-(N,N-dimethylamino)benzoic acid, led to the development of nonsteroidal anti-inflammatory drugs. Some of these compounds showed significant anti-inflammatory activity, illustrating the potential of benzamide derivatives in creating new therapeutic agents (Lynch et al., 2006).
Antitumor Agent Development
A study on the derivatives of the antitumor agent N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide showed varying levels of antitumor activity. This research emphasizes the importance of the position and nature of substituents in benzamide derivatives for enhancing antitumor activity (Rewcastle et al., 1986).
Electrophilic Cyclization in Chemical Synthesis
The electrophilic cyclization of N,N-diethyl 4-N,N-(dimethylamino)-2-(3-N,N-dimethyldimethylaminophenylchalcogeno)benzamides with phosphorus oxychloride yielded high-yield derivatives. This study showcases the potential of benzamide derivatives in complex chemical syntheses (Valle et al., 2005).
properties
IUPAC Name |
4-chloro-N-[2-(dimethylamino)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-14(2)8-7-13-11(15)9-3-5-10(12)6-4-9/h3-6H,7-8H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAZEFDOSYTWDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]ethanol](/img/structure/B5725041.png)

![3-ethyl-1-methyl-9-(3-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B5725048.png)
![3-chloro-4-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5725052.png)
![1-[(3,5-dimethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5725058.png)

![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-(3-pyridinyl)acetamide](/img/structure/B5725067.png)
![N-[(cyclopentylamino)carbonothioyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5725100.png)
![3-methyl-N'-[(3-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B5725108.png)




![1-{4-[(2-chlorophenoxy)methyl]benzoyl}-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5725147.png)